REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([Cl:12])=[C:10]2[C:5]([CH2:6][CH2:7][NH:8][CH2:9]2)=[CH:4][CH:3]=1.C[O:14][CH:15](OC)[CH:16](N(CC1C=CC=C(Cl)C=1)C(=O)C)Cl>>[C:15]([N:8]1[CH:7]=[CH:6][C:5]2[C:10](=[C:11]([Cl:12])[C:2]([Cl:1])=[CH:3][CH:4]=2)[CH2:9]1)(=[O:14])[CH3:16]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2CCNCC2=C1Cl
|
Name
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N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(Cl)N(C(C)=O)CC1=CC(=CC=C1)Cl)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC2=C(C(=CC=C2C=C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |